molecular formula C22H20ClN5O2S B2601522 7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422533-38-8

7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2601522
CAS RN: 422533-38-8
M. Wt: 453.95
InChI Key: HWZUUOOGZZYPQS-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a quinazolin-2-yl ring, a pyrido[1,2-a]pyrimidin-4-one ring, and an oxolane ring .


Synthesis Analysis

The synthesis of similar compounds, such as quinazolin-4(3H)-ones, has been achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The quinazolin-2-yl ring and the pyrido[1,2-a]pyrimidin-4-one ring are part of the core structure, with the oxolane ring and the sulfanylmethyl group attached to this core .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse due to the presence of several reactive sites. For instance, the amino group attached to the oxolane ring could potentially undergo reactions with electrophiles .

Scientific Research Applications

Photodynamic Therapy (PDT)

The presence of a chloro substituent suggests that this compound could be used in PDT. PDT involves the activation of photosensitizers by light, leading to localized cytotoxicity. By optimizing the absorption and emission properties, this compound might find applications in cancer therapy or antimicrobial treatments.

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and investigating its potential uses in various fields .

properties

IUPAC Name

7-chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c23-14-7-8-19-25-15(10-20(29)28(19)12-14)13-31-22-26-18-6-2-1-5-17(18)21(27-22)24-11-16-4-3-9-30-16/h1-2,5-8,10,12,16H,3-4,9,11,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZUUOOGZZYPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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